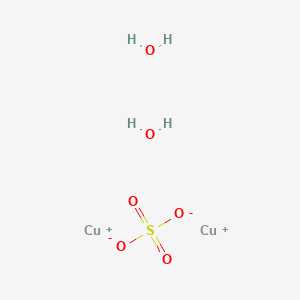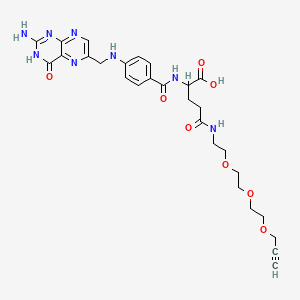
Folate-PEG3-Propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folate-PEG3-Propargyl is a specialized chemical reagent that combines folic acid with polyethylene glycol (PEG) and a propargyl group. This compound is designed to take advantage of the folate receptor, a protein found on the surface of certain cells, including many cancer and inflammation-associated cells. The propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG3-Propargyl typically involves the modification of commercially available heterobifunctional PEG. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is modified with folic acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for biomedical applications .
Análisis De Reacciones Químicas
Types of Reactions
Folate-PEG3-Propargyl undergoes various types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Substitution Reactions: The folate and PEG groups can participate in substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Azide-bearing Compounds: React with the propargyl group in click chemistry.
Major Products Formed
The major products formed from these reactions include stable triazole-linked conjugates, which are used in targeted drug delivery and imaging applications .
Aplicaciones Científicas De Investigación
Folate-PEG3-Propargyl has a wide range of scientific research applications, including:
Targeted Drug Delivery: Utilized to deliver therapeutic agents directly to cancerous and inflammatory cells, enhancing treatment efficacy while reducing harm to healthy cells.
Advanced Imaging and Diagnostics: Used in developing imaging systems that precisely locate and track disease progression.
Receptor Quantification: Employed for quantifying folate receptors on cell surfaces, aiding in understanding cell metabolism, DNA synthesis, and protein production.
Biomedical Research: Used in the synthesis of nanoparticles for cancer treatment, improving the effectiveness of drugs like metformin against breast cancer cells.
Mecanismo De Acción
Folate-PEG3-Propargyl exerts its effects by targeting the folate receptor, which has a high affinity for folic acid. This receptor-mediated endocytosis allows the compound to enter cells efficiently. The propargyl group enables click chemistry reactions, facilitating the attachment of various therapeutic agents or imaging probes. This targeted delivery mechanism enhances the specificity and efficacy of treatments .
Comparación Con Compuestos Similares
Similar Compounds
Folate-PEG-Azide: Similar to Folate-PEG3-Propargyl but contains an azide group instead of a propargyl group.
Folate-PEG-Amine: Contains an amine group, used for different types of conjugation reactions.
Folate-PEG-Hydrazide: Contains a hydrazide group, used in bioconjugation.
Uniqueness
This compound is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it highly versatile for various applications, including targeted drug delivery and advanced imaging .
Propiedades
Fórmula molecular |
C28H34N8O8 |
|---|---|
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid |
InChI |
InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39) |
Clave InChI |
BTQOUUGJBSCVDT-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


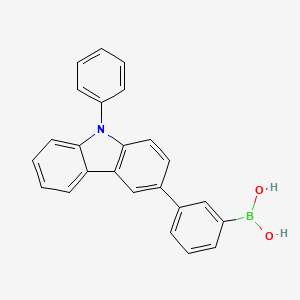
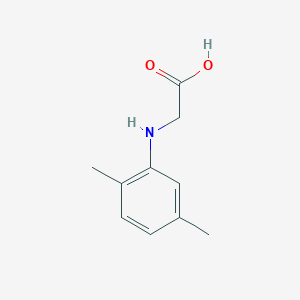
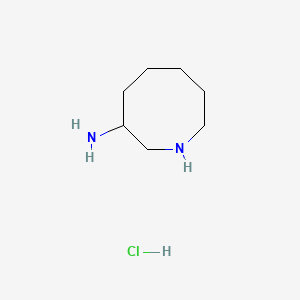
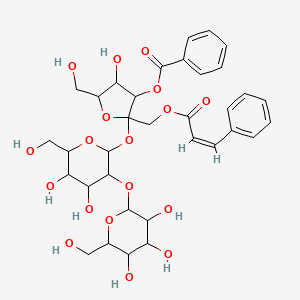
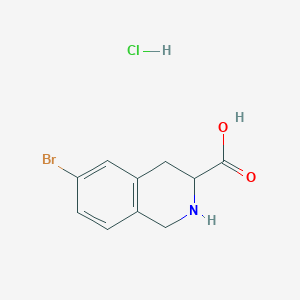
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
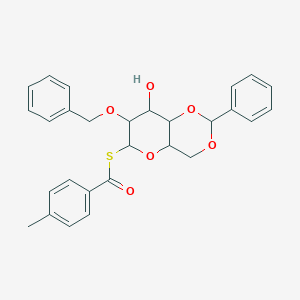
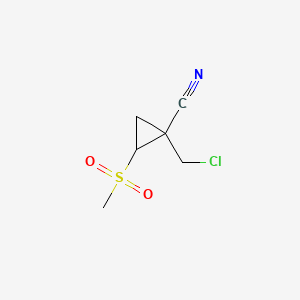
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
